molecular formula C5H6Cl2N2 B2429132 5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole CAS No. 524740-33-8

5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole

Cat. No.: B2429132
CAS No.: 524740-33-8
M. Wt: 165.02
InChI Key: VIYVHOHOCBLPMU-UHFFFAOYSA-N
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Description

5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This particular compound is characterized by the presence of chlorine atoms at the 5 and 3 positions, a chloromethyl group at the 3 position, and a methyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,2-dichlorovinyl ketones with hydrazine derivatives. For instance, the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine leads to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. Heating these intermediates in chloroform under reflux in the presence of thionyl chloride results in the formation of 5-chloro-1-(2-chloroethyl)-1H-pyrazoles .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Thionyl Chloride: Used in the chlorination step.

    Sodium Hydroxide in Ethanol: Used for dehydrochlorination reactions.

    Pyridine: Used as a solvent and base in various reactions.

Major Products Formed

Scientific Research Applications

5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to form stable heterocyclic structures.

    Agrochemicals: It is used in the synthesis of pesticides and herbicides due to its bioactive properties.

    Materials Science: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of chlorine and chloromethyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-vinyl-1H-pyrazole
  • 3-Alkenyl-5-chloro-1H-pyrazole
  • 5-Chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride

Uniqueness

5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-chloro-3-(chloromethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2/c1-9-5(7)2-4(3-6)8-9/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYVHOHOCBLPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524740-33-8
Record name 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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